molecular formula C9H11BrClNO B13252103 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B13252103
M. Wt: 264.54 g/mol
InChI Key: HRKVITIWXFQFGA-UHFFFAOYSA-N
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Description

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C9H11BrClNO. It is characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is connected to an aminoethanol moiety. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with ethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromo or chloro substituents.

    Substitution: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the bromo or chloro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as azides or thiols.

Scientific Research Applications

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of halogenated phenyl compounds on biological systems.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenyl ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The aminoethanol moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol: Similar structure with a tert-butyl group instead of a hydroxyl group.

    2-Amino-1-(4-chlorophenyl)ethanol: Lacks the bromo substituent.

    (S)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol: Stereoisomer with a similar structure.

Uniqueness

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol is unique due to the specific combination of bromo and chloro substituents on the phenyl ring, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

2-[(3-bromo-4-chlorophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11BrClNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2

InChI Key

HRKVITIWXFQFGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNCCO)Br)Cl

Origin of Product

United States

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